molecular formula C16H21NO3 B023690 (2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate CAS No. 244056-94-8

(2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate

Cat. No. B023690
M. Wt: 275.34 g/mol
InChI Key: UFIGRANCXYGHPY-GJZGRUSLSA-N
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Description

Piperidine derivatives, including compounds similar to "(2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate," are important in various chemical and pharmaceutical applications due to their versatile biological activities and potential as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of piperidine derivatives often involves complex reactions, including Claisen rearrangement, reductive amination, and asymmetric synthesis approaches. For example, asymmetric syntheses have been described for piperidinecarboxylic acid derivatives, utilizing starting materials such as L-aspartic acid and employing techniques like tribenzylation and hydroboration (Xue et al., 2002).

Molecular Structure Analysis

The molecular and crystal structures of various piperidine derivatives have been elucidated using techniques like X-ray diffraction analysis. These studies reveal details about the conformation, hydrogen bonding, and packing in crystals of hydroxy derivatives of hydropyridine, showcasing the conformational flexibility and extended network of hydrogen bonds these molecules can form (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Piperidine derivatives participate in a wide range of chemical reactions, including oxidative decarboxylation, iodination, and reactions forming bicyclic systems. These reactions enable the introduction of various functional groups and the modification of the molecular structure for desired properties and activities (Boto et al., 2001).

Scientific Research Applications

Chemistry and Synthesis Applications

  • The detailed study of ohmefentanyl stereoisomers , which share structural similarities with (2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate, elucidates the importance of stereochemistry in the biological activity of compounds. These studies contribute to understanding how slight changes in molecular configuration can significantly impact the interaction with biological targets (Brine et al., 1997).
  • Research on metalloporphyrin-catalyzed C-H bond functionalization reflects the compound's potential in organic synthesis, particularly in the hydroxylation, amination, and carbenoid insertion into C-H bonds. Such reactions are pivotal for modifying complex molecules, highlighting the compound's relevance in synthetic chemistry (Che et al., 2011).

Environmental and Analytical Chemistry

  • Investigations into the nucleophilic aromatic substitution of the nitro-group using piperidine derivatives underscore the compound's utility in exploring reaction mechanisms. This research aids in understanding how certain functional groups interact under various conditions, which is crucial for developing new synthetic pathways and for environmental remediation processes (Pietra & Vitali, 1972).

Supramolecular and Material Chemistry

  • The study of benzene-1,3,5-tricarboxamide derivatives illustrates the utility of structured molecules similar to (2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate in forming supramolecular assemblies. These assemblies have potential applications ranging from the development of new materials to nanotechnology (Cantekin, de Greef, & Palmans, 2012).

Catalysis and Organic Reactions

  • Transition-metal catalyzed hydroxycarbonylation reactions in aqueous-organic two-phase systems demonstrate how derivatives of (2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate could be involved in catalytic processes, enhancing the efficiency and selectivity of synthetic organic reactions (Bertoux et al., 1999).

Future Directions

The future directions of this compound are not specified in the search results. Given its use in proteomics research , it may continue to be used in this field to study protein structures and functions.

properties

IUPAC Name

benzyl (2S,3S)-3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-7-14-15(18)10-6-11-17(14)16(19)20-12-13-8-4-3-5-9-13/h2-5,8-9,14-15,18H,1,6-7,10-12H2/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIGRANCXYGHPY-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1C(CCCN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H]1[C@H](CCCN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442539
Record name Benzyl (2S,3S)-3-hydroxy-2-(prop-2-en-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate

CAS RN

244056-94-8
Record name Benzyl (2S,3S)-3-hydroxy-2-(prop-2-en-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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